

magnesium iodide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Magnesium Iodide

Magnesium iodide (Mgl₂) is an inorganic salt with significant applications in chemical synthesis and research. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and key experimental protocols for its synthesis and use, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Synonyms

Magnesium iodide is known by several names and is cataloged under various chemical identification systems. Proper identification is crucial for safety, regulatory compliance, and procurement.

Identifier Type	Value
CAS Number	10377-58-9 (anhydrous)[1][2][3]
75535-11-4 (hexahydrate)[2]	
7790-31-0 (octahydrate)[2]	_
PubChem CID	66322[1][4]
EC Number	233-825-1[1][2][3]
UNII	W74QE3H320 (anhydrous)[1][2]
72I5H6SWMT (octahydrate)[2]	
InChI	InChl=1S/2HI.Mg/h2*1H;/q;;+2/p-2[1][2][3][4][5]
InChlKey	BLQJIBCZHWBKSL-UHFFFAOYSA-L[1][2][3][4] [5]
SMILES	[Mg+2].[I-].[I-][1][2][4]
Synonyms	Magnesium diiodide, Magnesia lodata[1][4][5]

Physicochemical Properties

The utility of **magnesium iodide** in various applications is dictated by its distinct physical and chemical properties. It exists in anhydrous form as well as several hydrated forms, each with different characteristics.

General and Physical Properties

Property	Anhydrous	Hexahydrate	Octahydrate
Molecular Formula	MgI ₂ [1][3][5]	MgI ₂ ·6H ₂ O[2]	MgI2·8H2O[2]
Molar Mass	278.11 g/mol [1][2]	386.20 g/mol [2]	422.24 g/mol [2]
Appearance	White crystalline solid[2][4]	White crystalline solid	White crystalline solid
Density	4.43 g/cm ³ [2][3]	2.353 g/cm ³ [2]	2.098 g/cm ³ [2]
Melting Point	637 °C (decomposes) [2][3]	-	41 °C (decomposes) [2]
Crystal Structure	Hexagonal[2]	Monoclinic[2]	Orthorhombic[2]

Solubility

Magnesium iodide is highly soluble in water and also shows solubility in various organic solvents, which is a key property for its use in organic synthesis.

Solvent	Solubility
Water	148 g/100 mL at 18 °C[2]
Ethanol	Soluble[2][4]
Diethyl Ether	Soluble[2][4]
Ammonia	Soluble[2][4]

Experimental Protocols

Detailed methodologies are essential for the effective and safe use of **magnesium iodide** in a laboratory setting. Below are key experimental protocols for its synthesis and a common application.

Synthesis of Anhydrous Magnesium Iodide

The preparation of anhydrous **magnesium iodide** is critical for its use in moisture-sensitive reactions.

Objective: To synthesize anhydrous **magnesium iodide** from elemental magnesium and iodine.

Materials:

- Magnesium turnings
- Iodine crystals
- Anhydrous diethyl ether
- Round-bottom flask with a reflux condenser
- Heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- Set up the reaction apparatus under an inert atmosphere to strictly exclude moisture.
- Place magnesium turnings in the round-bottom flask.
- Add anhydrous diethyl ether to cover the magnesium.
- Slowly add iodine crystals to the flask. The reaction is exothermic and the ether will begin to reflux.
- Control the rate of iodine addition to maintain a gentle reflux.
- After all the iodine has been added, continue to reflux the mixture with gentle heating until
 the brown color of iodine disappears, indicating the completion of the reaction.
- The resulting solution contains **magnesium iodide** etherate, which can be used directly or the ether can be removed under vacuum to yield the solid anhydrous **magnesium iodide**.[6]

Demethylation of Aryl Methyl Ethers

Foundational & Exploratory

Check Availability & Pricing

Magnesium iodide is an effective reagent for the cleavage of aryl methyl ethers, a common transformation in the synthesis of natural products and pharmaceuticals.

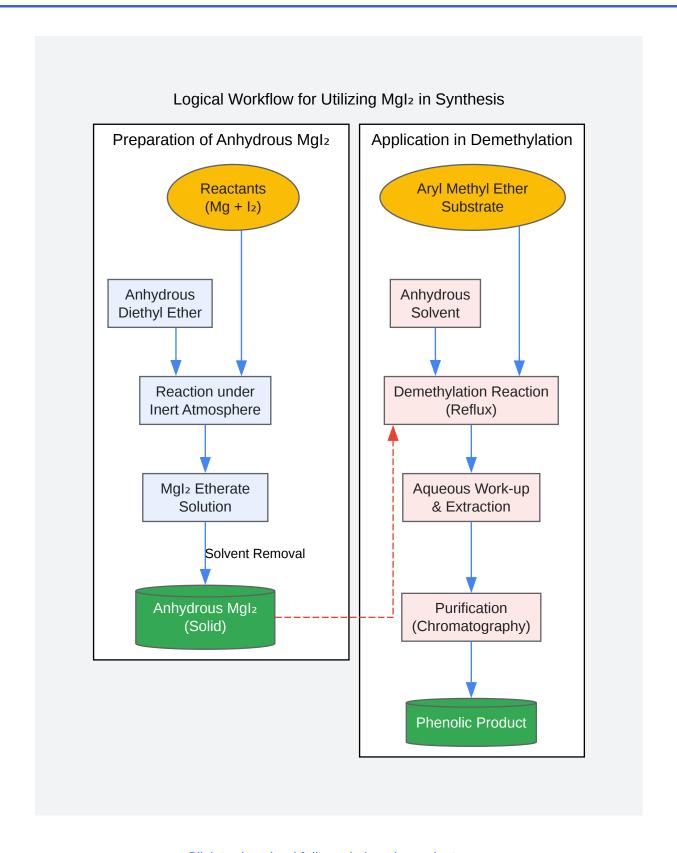
Objective: To selectively demethylate an aryl methyl ether using magnesium iodide.

Materials:

- · Aryl methyl ether substrate
- Anhydrous magnesium iodide
- Anhydrous solvent (e.g., benzene, toluene, or solvent-free)
- Round-bottom flask with a reflux condenser
- · Heating source
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

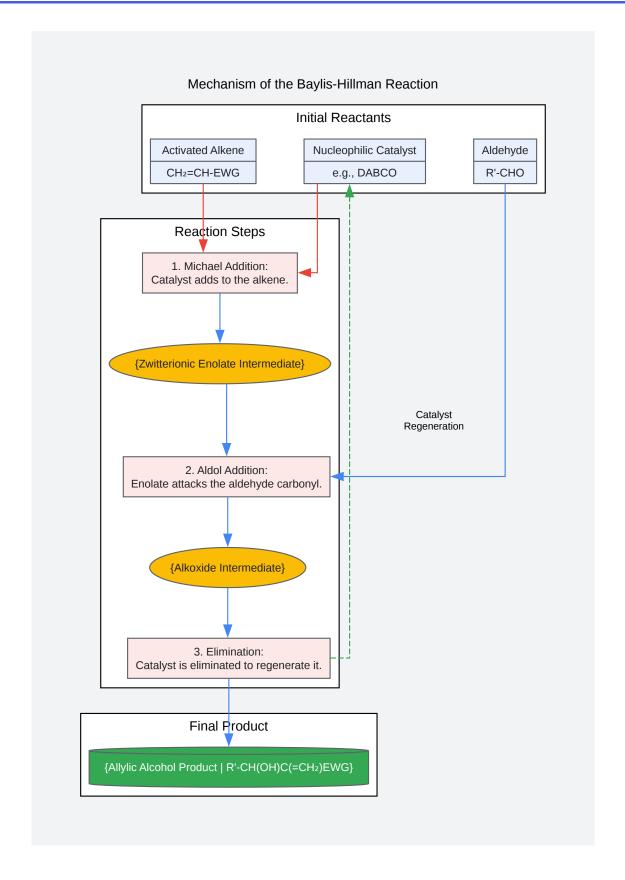
- In a round-bottom flask under an inert atmosphere, dissolve the aryl methyl ether in the chosen anhydrous solvent.
- Add a stoichiometric excess of anhydrous **magnesium iodide** (typically 2-4 equivalents).
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).



- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to yield the desired phenol.

Key Reaction Visualization

The following diagrams illustrate important logical and experimental workflows related to **magnesium iodide**.



Click to download full resolution via product page

Caption: Logical workflow for the preparation and use of anhydrous magnesium iodide.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. |
 Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. collegedunia.com [collegedunia.com]
- 6. Magnesium iodide Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [magnesium iodide CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077548#magnesium-iodide-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com